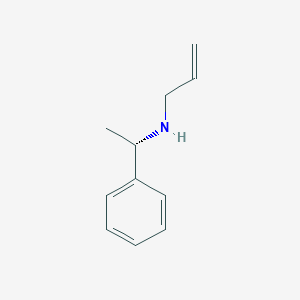

(S)-N-allyl-alpha-methylbenzylamine

Description

(S)-N-allyl-alpha-methylbenzylamine is a chiral amine derivative characterized by an allyl group (-CH₂CH₂CH₂) attached to the nitrogen atom of an alpha-methylbenzylamine backbone. Its molecular formula is C₁₁H₁₅N, with a molecular weight of 161.24 g/mol. The compound’s stereochemistry at the alpha-carbon (S-configuration) makes it valuable in asymmetric synthesis and pharmaceutical research, where enantioselectivity is critical . Key features include:

- Structure: A benzyl group substituted with a methyl group at the alpha position and an allyl group on the nitrogen.

- Physical Properties: Expected boiling point ranges between 180–190°C (extrapolated from vacuum data in ), with a density near 0.92–0.94 g/mL (similar to its non-allylated analog) .

- Applications: Used as a chiral auxiliary, ligand in catalysis, or intermediate in drug synthesis due to the allyl group’s reactivity in cross-coupling reactions .

Properties

CAS No. |

115914-08-4 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-[(1S)-1-phenylethyl]prop-2-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m0/s1 |

InChI Key |

GGNXWCWCESEPFK-JTQLQIEISA-N |

SMILES |

CC(C1=CC=CC=C1)NCC=C |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NCC=C |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC=C |

Pictograms |

Corrosive |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

(S)-N-allyl-alpha-methylbenzylamine has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows for the production of enantiomerically pure drugs, which are crucial for efficacy and safety in therapeutic applications.

Allergy and Respiratory Treatments

One notable application is in the development of drugs that treat allergies and respiratory issues. The compound's ability to form stable complexes with biological targets enhances its potential as a therapeutic agent .

Integrin Antagonists

Research has shown that this compound can be utilized in the synthesis of αvβ3 integrin antagonists, which are important in cancer therapy. The compound serves as a precursor in the production of β-amino acid esters through diastereoselective reactions, facilitating the creation of effective anti-cancer agents .

Synthetic Applications

The compound plays a critical role in synthetic organic chemistry, particularly in C–N bond formation processes.

Palladium-Catalyzed Reactions

This compound is involved in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing anilines and their derivatives. These reactions enable the formation of complex molecular architectures that are pivotal in drug discovery .

Asymmetric Synthesis

The compound has been employed in asymmetric synthesis methodologies, where it acts as a chiral auxiliary or ligand. For instance, its application in rhodium-catalyzed reactions has demonstrated high enantioselectivity, yielding products with significant biological activity .

Mechanistic Studies

Recent studies have investigated the mechanistic pathways involving this compound. Understanding these mechanisms is vital for optimizing reaction conditions and improving yields.

NMR Studies

Theoretical studies using NMR have revealed unique rearrangements and interactions of this compound with alkali metals, providing insights into its reactivity and stability under various conditions .

Synthesis of Chiral Amines

A significant case study involves the use of this compound in synthesizing chiral secondary amines through Lewis base catalysis. This method has shown promise for producing enantiomerically pure amines with high yields .

Development of Antimalarial Drugs

Another case study highlights its role in the synthesis of chiral compounds used in antimalarial medications, demonstrating its versatility and importance in addressing global health issues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among (S)-N-allyl-alpha-methylbenzylamine and related compounds:

Physicochemical Properties

Boiling Points and Solubility:

- This compound : Boiling point ~187°C (estimated at atmospheric pressure); slightly soluble in water (comparable to N-methylbenzylamine) .

- (S)-alpha-methylbenzylamine : Boiling point 187°C, density 0.94 g/mL, water solubility ~42 g/L .

- alpha-(1-Naphthyl)benzylamine : Higher hydrophobicity due to the naphthyl group; used in lipid-soluble drug formulations .

Chirality and Optical Activity:

- The (S)-enantiomers of alpha-methylbenzylamine derivatives exhibit specific rotations (e.g., -40° for (S)-alpha-methylbenzylamine), critical for enantiomeric excess determination in asymmetric synthesis .

Preparation Methods

Catalytic System and Substrate Scope

A Rh(I) complex with a chiral BIPHEP-type ligand enables enantioselective hydroamination of allylamines (Scheme 1):

-

Catalyst : [Rh(cod)₂]OTf (5 mol%) and (S)-BIPHEP (6 mol%).

-

Substrate : Allylamine derivatives (e.g., N-protected allylamines).

-

Conditions : Toluene, 80°C, 24 hours.

Scheme 1 : Allylamine + Benzylamine → (S)-N-Allyl-alpha-methylbenzylamine.

Performance Metrics

Limitations and Scalability

-

High catalyst loading (5–10 mol%) increases costs for industrial-scale synthesis.

-

Ligand synthesis requires multi-step preparation, limiting accessibility.

Copper-Catalyzed Aziridine Ring-Opening

Methodology Overview

This approach utilizes homochiral N-tosylaziridines derived from D- or L-alanine, which undergo regioselective ring-opening with allyl Grignard reagents (Scheme 2):

-

Aziridine Synthesis : Tosylation of (S)-alpha-methylbenzylamine followed by cyclization.

-

Ring-Opening : CuI (10 mol%) catalyzes addition of allylmagnesium bromide to the aziridine at -20°C.

Key Outcomes

Challenges in Substrate Variation

Attempted applications to bulkier substrates (e.g., α-phenyl analogs) resulted in switched regioselectivity, underscoring the method’s sensitivity to steric effects.

SN1-Type Substitution of Sulfonamide Intermediates

Synthetic Pathway

This two-step method involves:

Reaction Optimization

Crystallographic Validation

Single-crystal X-ray diffraction confirmed the orthorhombic (Pna2₁) structure of intermediates, validating the synthetic route’s reliability.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield (%) | ee (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|---|

| Alkylation | K₂CO₃/THF, 60°C | 75–85 | 98 | High | Industrial |

| Hydroamination | Rh-BIPHEP, toluene, 80°C | 82–89 | 92–99 | Low | Lab-scale |

| Aziridine Ring-Opening | CuI, allylMgBr, -20°C | 78–84 | >99.5 | Moderate | Pilot-scale |

| SN1 Substitution | NaOH/THF, 25°C | 70–75 | 98–99 | High | Industrial |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-N-allyl-alpha-methylbenzylamine, and how do methodological choices influence enantiomeric purity?

- Answer : The compound can be synthesized via alkylation of sulfonamide intermediates derived from benzylamine or methylamine precursors. For example, alkylation of a sulfonamide-protected benzylamine with allyl bromide under basic conditions yields N-allylated intermediates, which are deprotected to afford the target amine. Chiral resolution using tartaric acid derivatives is critical for isolating the (S)-enantiomer . Methodological rigor in controlling reaction temperature (e.g., maintaining 0–5°C during alkylation) and solvent polarity (e.g., using THF for better stereocontrol) directly impacts enantiomeric excess (e.e.).

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Answer : Key techniques include:

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1640 cm⁻¹ (C=C allyl stretch) confirm functional groups .

- Gas Chromatography (GC) : Retention indices and chiral stationary phases (e.g., cyclodextrin derivatives) assess purity and enantiomeric ratio .

- Specific Rotation : The (S)-enantiomer exhibits a characteristic [α]₂₀ᴅ = -40° (neat), validated against racemic mixtures .

- pKa Determination : A predicted pKa of 9.04 ± 0.10 guides solubility and reactivity in aqueous-organic systems .

Q. How is stereochemical integrity maintained during storage and handling?

- Answer : The compound is air-sensitive and prone to racemization under acidic or high-temperature conditions. Storage at 2–8°C in inert atmospheres (e.g., argon) and avoidance of protic solvents (e.g., methanol) are recommended. Periodic chiral HPLC analysis (e.g., using Chiralpak AD-H columns) monitors enantiomeric stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data, such as enthalpy of vaporization (ΔvapH)?

- Answer : Discrepancies in ΔvapH values (e.g., 54.7 ± 0.3 kJ/mol vs. 54.9 ± 0.3 kJ/mol ) arise from measurement protocols (e.g., static vs. dynamic gas saturation methods). To reconcile

- Replicate experiments using standardized conditions (e.g., 283–318 K temperature range).

- Apply error-propagation models to assess instrument-specific biases.

- Cross-validate with computational methods (e.g., COSMO-RS simulations) .

Q. What methodologies optimize enantiomeric purity in catalytic applications of this compound?

- Answer : Asymmetric catalysis requires ≥98% e.e., achievable via:

- Dynamic Kinetic Resolution (DKR) : Use palladium catalysts with chiral ligands (e.g., BINAP) to suppress racemization during allylic substitutions.

- Crystallization-Induced Diastereomer Transformation (CIDT) : Co-crystallize the amine with enantiopure counterions (e.g., (R)-mandelic acid) .

- Continuous-Flow Systems : Enhance stereocontrol via precise residence time and temperature modulation .

Q. How should researchers design experiments to address contradictory reports on the compound’s stability in oxidative environments?

- Answer : Conflicting stability data (e.g., flash point variations) require controlled studies:

- Accelerated Aging Tests : Expose the compound to O₂ at 40–60°C and monitor degradation via GC-MS.

- Radical Scavenger Screening : Add antioxidants (e.g., BHT) to identify degradation pathways.

- Longitudinal NMR Analysis : Track allyl group integrity (¹H NMR δ 5.2–5.8 ppm) under varying pH and light conditions .

Q. What strategies validate the compound’s complexation behavior with transition metals for coordination chemistry studies?

- Answer : To study Mn(II) or Co(II) complexes (e.g., for photometric analysis ):

- Job’s Method : Determine stoichiometry via UV-Vis titration.

- DFT Calculations : Model ligand-metal charge-transfer transitions.

- Magnetic Susceptibility : Confirm paramagnetic properties using SQUID magnetometry. Cross-reference with crystallographic data (e.g., bond lengths from XRD) .

Q. How can time-dependent effects of this compound in biological systems be systematically analyzed?

- Answer : Adapt longitudinal frameworks from social science research :

- Multi-Wave Panel Design : Measure acute (1-week) vs. chronic (1-year) effects on enzyme inhibition or receptor binding.

- Effort-Exertion Models : Quantify metabolic "costs" of sustained biological activity (e.g., ATP depletion in cell assays).

- Resource Depletion Analysis : Link prolonged exposure to oxidative stress markers (e.g., ROS levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.